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Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol is a derivative of the antibiotic cefazolin, which belongs to the class of first-generation cephalosporins. This compound features a unique structural modification that incorporates a 5-methyl-1,3,4-thiadiazole moiety linked via a thioether bond. Its molecular formula is and it has a molecular weight of approximately 340.32 g/mol . The inclusion of the thiadiazole group is significant as it may enhance the biological activity and pharmacological properties of the cefazolin backbone.
The biological activity of Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol is primarily linked to its cephalosporin core. Cephalosporins are known for their broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The thiadiazole group may contribute additional antimicrobial properties, enhancing its efficacy against resistant strains . Research indicates that thiadiazole derivatives often exhibit antimicrobial, antifungal, and even anticancer activities due to their ability to interact with various biological targets .
Synthesis of Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol typically involves:
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol has several applications:
Interaction studies involving Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol have indicated that it may interact with various biological macromolecules such as proteins and nucleic acids. For instance:
Several compounds share structural similarities with Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol. Here are some notable examples:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Cefazolin | First-generation cephalosporin | Broad-spectrum antibiotic activity |
| 2-Methylthiadiazole | Similar thiadiazole structure | Potentially lower antimicrobial activity |
| Thiadiazole Derivatives | Various substitutions on thiadiazole | Diverse biological activities including anticancer |
| 5-(4-substituted phenyl)-1,3,4-thiadiazoles | Phenyl substitution on thiadiazole | Enhanced interactions with DNA and proteins |
The uniqueness of Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol lies in its specific combination of the cefazolin backbone and the 5-methylthiadiazole moiety. This structural configuration may enhance its pharmacological profile compared to other similar compounds by potentially increasing its solubility and bioavailability while retaining or amplifying its antibacterial properties .